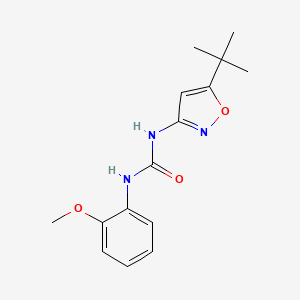
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxyphenyl)urea, commonly known as Isoproturon, is a selective herbicide that is widely used to control weeds in various crops. It was first introduced in the market in the 1970s and has since become a popular choice for farmers and gardeners.
Mécanisme D'action
Isoproturon works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy. This prevents the plant from producing energy through photosynthesis, leading to its eventual death.
Biochemical and Physiological Effects:
Isoproturon has been shown to have a low toxicity level in mammals and birds. However, it can have adverse effects on aquatic organisms such as fish and algae. Isoproturon can also persist in soil and water for a long time, leading to potential environmental contamination.
Avantages Et Limitations Des Expériences En Laboratoire
Isoproturon is a widely used herbicide, making it readily available for laboratory experiments. Its effectiveness in controlling weeds makes it a useful tool for studying plant growth and development. However, its potential environmental impact means that caution should be taken when using Isoproturon in laboratory experiments.
Orientations Futures
There are several areas in which Isoproturon could be further studied. One potential area of research is the development of more effective and environmentally friendly herbicides. Another area of interest is the impact of Isoproturon on soil microbiota and its potential implications for soil health. Additionally, further research could be done to understand the long-term effects of Isoproturon on the environment and its potential impact on human health.
Conclusion:
In conclusion, Isoproturon is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves inhibiting photosynthesis in plants, leading to their eventual death. While Isoproturon has low toxicity levels in mammals and birds, it can have adverse effects on aquatic organisms and persist in the environment. Further research is needed to understand the long-term impact of Isoproturon on the environment and its potential implications for human health.
Méthodes De Synthèse
Isoproturon is synthesized by reacting 2-methoxyphenyl isocyanate with 5-tert-butyl-3-isoxazolylamine in the presence of a catalyst. The reaction produces Isoproturon with a yield of around 90%. Isoproturon is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Isoproturon is mainly used in agricultural practices to control weeds in crops such as wheat, barley, and oats. It is also used in non-crop areas such as golf courses and parks. Isoproturon has been extensively studied for its effectiveness in controlling weeds and its impact on the environment. Several studies have shown that Isoproturon can reduce weed growth by up to 90%, making it a highly effective herbicide.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-7-5-6-8-11(10)20-4/h5-9H,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAZGVDWGINRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5315456.png)
![[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B5315465.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5315470.png)
![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)
![1-methyl-1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5315488.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-5-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315491.png)
![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)

![N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315526.png)
![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)